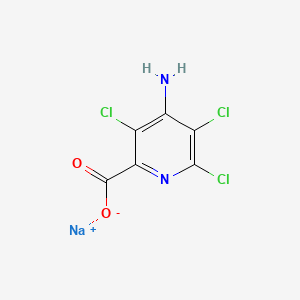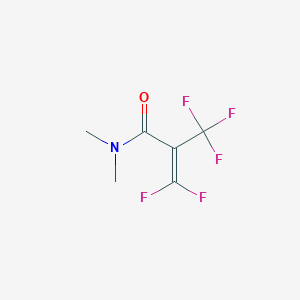
3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide is an organic compound with the molecular formula C6H6F5NO. It is a derivative of acrylamide, characterized by the presence of both difluoro and trifluoromethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide typically involves the reaction of perfluoromethacrylic acid dimethylamide with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters are optimized for mass production. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and quantity of the compound produced .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride for fluorination reactions and various catalysts for facilitating oxidation and reduction reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvent systems to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorination reactions may yield highly fluorinated derivatives, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound may act by inhibiting or activating specific enzymes or receptors, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-3-(trifluoromethyl)benzamide: Another fluorinated amide with similar structural features.
3,3,3-Trifluoro-2,2-dimethylpropionic acid: A related compound with a trifluoromethyl group and similar reactivity.
Uniqueness
3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
41296-91-7 |
|---|---|
Formule moléculaire |
C6H6F5NO |
Poids moléculaire |
203.11 g/mol |
Nom IUPAC |
3,3-difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide |
InChI |
InChI=1S/C6H6F5NO/c1-12(2)5(13)3(4(7)8)6(9,10)11/h1-2H3 |
Clé InChI |
LRBAJILXUZPROQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C(=C(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


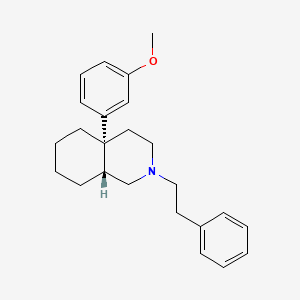


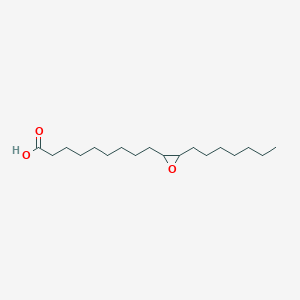
![(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14661487.png)
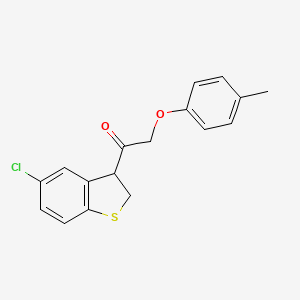

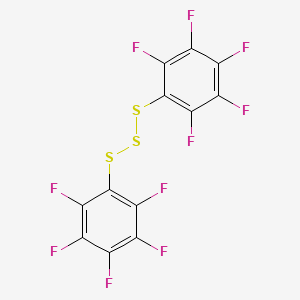
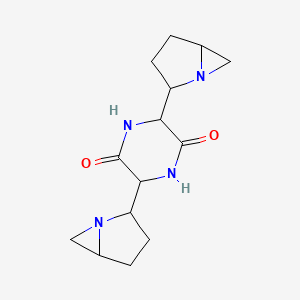
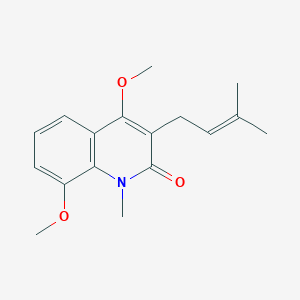

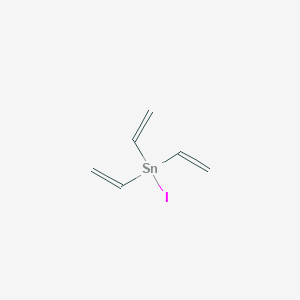
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)
